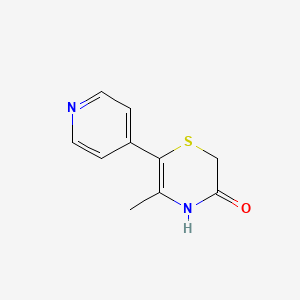
2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)-
Cat. No. B8523797
M. Wt: 206.27 g/mol
InChI Key: WZLDCQZXQZZCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04565813
Procedure details


The mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one (2.14 g) and sulfur (10.7 g) was heated under stirring at 140° C. for 1.5 hours and then cooled to room temperature. The solid was extracted with methanol by using Soxhlet extractor. Methanol was removed under reduced pressure and the residue was dissolved in 50 ml of 2N hydrochloric acid. The insoluble solid was removed by filtration ad the filtrate was adjusted to pH 7.2 by 2N aqueous sodium hydroxide. The precipitates were collected by filtration and the filtrate was extracted with chloroform (20 ml×5 times) and evaporated to dryness. After combined with the above solid, the residue was recrystallized from isopropyl alcohol to give 5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one (0.88 g, yield 76.5%) as light yellow plates.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one
Quantity
2.14 g
Type
reactant
Reaction Step One


Yield
76.5%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[CH:9]1.[S]>>[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1 |^3:22|
|
Inputs


Step One
|
Name
|
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(CSC1C1C=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)=O
|
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 140° C. for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solid was extracted with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Methanol was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 50 ml of 2N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble solid was removed by filtration ad the filtrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitates were collected by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with chloroform (20 ml×5 times)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from isopropyl alcohol
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC(CSC1C1=CC=NC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.88 g | |
| YIELD: PERCENTYIELD | 76.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
